2,2-Dichloroacetophenone

Catalog No.
S592125
CAS No.
2648-61-5
M.F
C8H6Cl2O
M. Wt
189.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichloroacetophenone

CAS Number

2648-61-5

Product Name

2,2-Dichloroacetophenone

IUPAC Name

2,2-dichloro-1-phenylethanone

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

InChI

InChI=1S/C8H6Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H

InChI Key

CERJZAHSUZVMCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(Cl)Cl

Synonyms

2,2-dichloroacetophenone

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(Cl)Cl

The exact mass of the compound 2,2-Dichloroacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53617. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dichloroacetophenone (CAS 2648-61-5) is a highly reactive, di-halogenated aromatic ketone utilized primarily as a specialized building block in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals . Unlike its unhalogenated parent compound, acetophenone, the presence of two alpha-chlorine atoms significantly increases the electrophilicity of the carbonyl carbon and provides dual leaving groups for complex cyclization and substitution reactions . Commercially, it is prioritized over mono- or tri-chlorinated analogs when a specific oxidation state is required to bypass multi-step halogenations, avoid unwanted dimerization, or dictate precise stereochemical outcomes in biocatalytic reductions[1]. Due to its lachrymatory properties and reactivity, procurement decisions are heavily driven by its ability to streamline downstream processing and improve overall yield in target syntheses .

Substituting 2,2-dichloroacetophenone with acetophenone, 2-chloroacetophenone, or 2,2,2-trichloroacetophenone fundamentally alters reaction pathways and product distributions [1]. In industrial syntheses, starting with unhalogenated acetophenone requires harsh, direct chlorination with chlorine gas, which inevitably yields a difficult-to-separate mixture of mono-, di-, and tri-chlorinated products, increasing wastewater and reducing target selectivity [2]. Conversely, utilizing 2-chloroacetophenone in complex heterocycle formations often fails to provide the necessary leaving group stoichiometry, requiring additional oxidation steps or resulting in unwanted dimeric byproducts[3]. Therefore, 2,2-dichloroacetophenone is strictly required when the synthetic route demands exactly two alpha-chlorines for specific cyclizations, alkaline hydrolyses, or stereocontrolled reductions [1].

Yield and Selectivity in Mandelic Acid Production

In the synthesis of mandelic acid, utilizing 2,2-dichloroacetophenone as the starting material allows for direct alkaline hydrolysis, achieving yields exceeding 76% under mild conditions (50 °C)[1]. In contrast, attempting to synthesize mandelic acid starting from unhalogenated acetophenone requires a direct chlorination step that produces a heterogeneous mixture of mono-, di-, and trichloroacetophenones, leading to poor selectivity and generating significant quantities of wastewater [1].

Evidence DimensionReaction yield and byproduct profile
Target Compound Data>76% yield of mandelic acid via direct alkaline hydrolysis
Comparator Or BaselineAcetophenone (requires direct chlorination, yields mixed chlorinated products and high wastewater)
Quantified DifferenceElimination of the mixed-chlorination step and achievement of >76% selective yield
ConditionsAlkaline hydrolysis at 50 °C vs. direct chlorination of acetophenone

Procuring the pre-dichlorinated precursor eliminates a low-selectivity, high-waste halogenation step, drastically improving process economics and environmental compliance.

Precursor Efficiency in 1-Substituted-2-Cyanoimidazole Synthesis

2,2-Dichloroacetophenone is a highly efficient precursor for the synthesis of 1-substituted-2-cyanoimidazole compounds, achieving yields up to 95% when reacted with hydroxylamine and glyoxal derivatives [1]. The di-halogenated structure is essential for forming the required intermediate; substituting with 2-chloroacetophenone lacks the necessary leaving groups to complete the cyclization without additional, yield-reducing oxidation steps [1].

Evidence DimensionCyclization yield for cyanoimidazoles
Target Compound DataUp to 95% yield (e.g., 4-chloro-2-cyano-1-dimethylsulfamoyl-5-(4-methylphenyl)imidazole)
Comparator Or Baseline2-Chloroacetophenone (fails to form the required 3-oxide intermediate directly)
Quantified DifferenceDirect one-pot cyclization vs. multi-step requirement
ConditionsReaction with hydroxylamine sulfate and glyoxal under reflux

Buyers manufacturing complex imidazole-based agrochemicals must select the dichloro-variant to achieve high-yield, direct cyclization.

Stereochemical Inversion in Biocatalytic Reduction

The specific halogenation state of the acetophenone alpha-carbon dictates the stereochemical outcome during asymmetric reduction by (S)-1-phenylethanol dehydrogenase (PEDH)[1]. The reduction of 2,2-dichloroacetophenone yields 100% of the (S)-enantiospecific product ((S)-2,2-dichloro-1-phenylethanol)[1]. Remarkably, the closely related 2-chloroacetophenone yields 100% of the (R)-enantiospecific product under identical biocatalytic conditions [2].

Evidence DimensionEnantiomeric specificity of reduction product
Target Compound Data100% (S)-enantiospecific product
Comparator Or Baseline2-Chloroacetophenone (100% (R)-enantiospecific product)
Quantified DifferenceComplete stereochemical inversion (from R to S)
ConditionsAsymmetric reduction by PEDH in 100-mM K2HPO4/KH2PO4 buffer (pH 5.8) with NADH

For pharmaceutical applications requiring strict chiral purity, the choice between mono- and di-chlorinated precursors completely controls the final product's enantiomeric form.

Avoidance of Dimerization in Trichloroacetophenone Synthesis

When synthesizing highly halogenated derivatives, 2,2-dichloroacetophenone can be smoothly converted to 2,2,2-trichloroacetophenone in excellent yields using Mn(OAc)3 and LiCl [1]. In contrast, subjecting monochlorinated analogs to similar oxidative conditions without chloride sources results in the formation of unwanted dimeric compounds (e.g., 1,4-butanediones) rather than clean halogenation [1].

Evidence DimensionProduct distribution during Mn(OAc)3 oxidation
Target Compound DataExcellent yield of 2,2,2-trichloroacetophenone
Comparator Or BaselineMonochlorinated acetophenones (yield dimeric 1,4-butanedione byproducts)
Quantified DifferenceClean tri-halogenation vs. dimerization pathway
ConditionsOxidation with Mn(OAc)3 in the presence of LiCl

Procuring 2,2-dichloroacetophenone as an intermediate ensures clean progression to tri-halogenated targets without losing mass to dimeric side-reactions.

Industrial Synthesis of Mandelic Acid Derivatives

Directly utilizes the di-halogenated alpha-carbon for high-yield alkaline hydrolysis, bypassing the low-selectivity direct chlorination of acetophenone [1].

Manufacturing of 1-Substituted-2-Cyanoimidazole Agrochemicals

Serves as the critical precursor that provides the exact leaving group stoichiometry required for direct cyclization with glyoxal and hydroxylamine [2].

Enantioselective Synthesis of Chiral Alcohols

Acts as a specific substrate for (S)-1-phenylethanol dehydrogenase (PEDH) to produce 100% (S)-enantiomer chiral building blocks for pharmaceuticals, where monochlorinated analogs would yield the (R)-enantiomer[3].

Controlled Precursor for Tri-Halogenated Aromatics

Used as a stable intermediate to synthesize 2,2,2-trichloroacetophenones without triggering the dimerization side-reactions common to monochlorinated precursors[4].

XLogP3

3

Boiling Point

249.0 °C

Melting Point

20.5 °C

UNII

3VJ32JJ8LH

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2648-61-5

Wikipedia

2,2-dichloroacetophenone

General Manufacturing Information

Ethanone, 2,2-dichloro-1-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

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